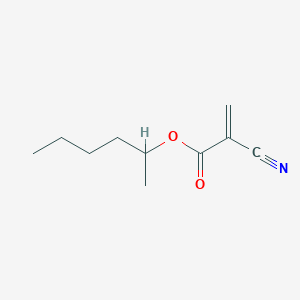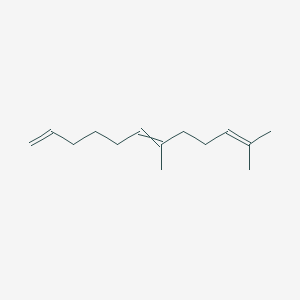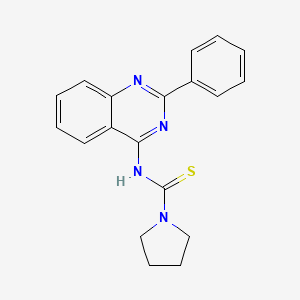![molecular formula C52H50B4Br2N4O8 B14251856 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) CAS No. 436853-31-5](/img/structure/B14251856.png)
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1) is a complex organic compound that features boronophenyl groups attached to a phenanthrolin-1-ium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide typically involves the reaction of 1,7-phenanthroline with boronophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce boronophenyl-substituted phenanthrolin-1-ium compounds.
科学的研究の応用
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boronophenyl groups make it useful in boron neutron capture therapy (BNCT) for cancer treatment.
作用機序
The mechanism of action of 1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide involves its interaction with molecular targets through its boronophenyl groups. These groups can participate in Lewis acid-base interactions, hydrogen bonding, and coordination with metal ions. The phenanthrolin-1-ium core can also engage in π-π stacking interactions with aromatic molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,3-Bis(3-boronophenyl)urea: This compound features boronophenyl groups attached to a urea core and is used in similar applications, such as boron chemistry and materials science.
1,7-Phenanthrolinium, 1,7-bis[(3-boronophenyl)methyl]-, dibromide: A closely related compound with similar structural features and applications.
Uniqueness
1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide is unique due to its phenanthrolin-1-ium core, which provides additional stability and versatility in chemical reactions. Its ability to form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
436853-31-5 |
|---|---|
分子式 |
C52H50B4Br2N4O8 |
分子量 |
1062.0 g/mol |
IUPAC名 |
[3-[[1-[(3-boronophenyl)methyl]-8H-1,7-phenanthrolin-1-ium-7-yl]methyl]phenyl]boronic acid;dibromide |
InChI |
InChI=1S/2C26H25B2N2O4.2BrH/c2*31-27(32)22-8-1-5-19(15-22)17-29-13-4-10-24-25(29)12-11-21-7-3-14-30(26(21)24)18-20-6-2-9-23(16-20)28(33)34;;/h2*1-12,14-16,31-34H,13,17-18H2;2*1H/q2*+1;;/p-2 |
InChIキー |
CSYHIRJOACZRQK-UHFFFAOYSA-L |
正規SMILES |
B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.B(C1=CC(=CC=C1)CN2CC=CC3=C2C=CC4=C3[N+](=CC=C4)CC5=CC=CC(=C5)B(O)O)(O)O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


